molecular formula C12H8FNO3 B1526017 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1221423-61-5

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1526017
M. Wt: 233.19 g/mol
InChI Key: WYHVPAFGLHOYDD-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step nucleophilic substitution reactions and ester hydrolysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR, 13C NMR, HRMS, and FT-IR .


Physical And Chemical Properties Analysis

Based on similar compounds, we can expect it to have properties such as a specific melting point, molecular weight, and possibly a crystalline form .

Scientific Research Applications

  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid : This compound is available for purchase from chemical suppliers, indicating it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .

  • Indole Derivatives : While not directly related to your compound of interest, indole derivatives, which also contain a phenyl group, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that your compound could potentially have similar applications, given its structural similarity to indole derivatives .

  • 4-Fluorophenylboronic Acid : This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. It is also used to make novel biologically active terphenyls .

  • 3-Chloro-4-fluorophenylboronic Acid : This compound is used as a reactant for Rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .

  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid : This compound is available for purchase from chemical suppliers, indicating it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .

  • Indole Derivatives : While not directly related to your compound of interest, indole derivatives, which also contain a phenyl group, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that your compound could potentially have similar applications, given its structural similarity to indole derivatives .

  • 4-Fluorophenylboronic Acid : This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. It is also used to make novel biologically active terphenyls .

  • 3-Chloro-4-fluorophenylboronic Acid : This compound is used as a reactant for Rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .

Safety And Hazards

Safety data sheets for similar compounds suggest that they may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for this compound could not be determined due to the lack of specific information .

properties

IUPAC Name

1-(4-fluorophenyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-2-4-10(5-3-9)14-7-8(12(16)17)1-6-11(14)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHVPAFGLHOYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=CC2=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

CAS RN

1221423-61-5
Record name 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 100 mL round-bottomed flask was charged with methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (2.3 g, 9.1 mmol) and 20 mL of EtOH. To this was added NaOH (1.10 g, 27.0 mmol). This solution was stirred at rt for 20 h then concentrated. The mixture was acidified to pH 1 with conc HCl. The resulting precipitate was filtered and dried to give 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid as an off-white solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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